3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, typically starting with the formation of the pyrido[2,3-b][1,5]benzodiazepine core. This can be achieved through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . Subsequent steps include bromination, nitration, and alkylation to introduce the bromo, nitro, ethyl, and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted derivatives.
Scientific Research Applications
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Benzodiazepines: Other benzodiazepine derivatives, such as diazepam and lorazepam, have similar core structures but different substituents, leading to varied pharmacological effects.
Uniqueness
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
133626-90-1 |
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Molecular Formula |
C15H13BrN4O3 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
3-bromo-11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H13BrN4O3/c1-3-19-13-7-10(20(22)23)4-5-12(13)18(2)15(21)11-6-9(16)8-17-14(11)19/h4-8H,3H2,1-2H3 |
InChI Key |
LIMOIQFYXGBHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC(=C3)Br)C |
Origin of Product |
United States |
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